N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide
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Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.254. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research into the synthesis and reactivity of compounds containing furan and pyrazole moieties, such as N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide, often focuses on developing novel synthetic routes and understanding their chemical behavior. For example, Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling reactions, highlighting the versatility of furan carboxamides in organic synthesis. Their work demonstrates the potential of such compounds for further functionalization and the exploration of reactivity patterns relevant to the target compound (Aleksandrov & El’chaninov, 2017).
Applications in Material Science and Chemistry
Compounds featuring furan and pyrazole units are also explored for their applications in material science and chemistry. For instance, Levai et al. (2002) investigated the oxidation of tetrahydrobenzofurans, showing the potential of furan derivatives in the development of novel materials with unique properties (Levai et al., 2002). This research area might offer insights into the development of new materials or chemicals with specific functionalities based on the structural framework of "this compound".
Antimicrobial and Biological Activity
The exploration of furan and pyrazole derivatives for their biological activities is a significant area of research. Zanatta et al. (2007) synthesized a series of furan-3-carboxamides and assessed their in vitro antimicrobial activity, highlighting the potential of furan derivatives in the development of new antimicrobial agents (Zanatta et al., 2007). This suggests that compounds similar to "this compound" could be explored for their antimicrobial properties.
Mechanism of Action
Target of Action
The primary target of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme (11β-HSD1) . This enzyme is expressed in liver, adipose tissue, brain, lung, and other glucocorticoid tissue .
Mode of Action
This compound acts as an inhibitor of the 11β-HSD1 enzyme . It binds to the enzyme and prevents it from converting steroid hormones into their inactive metabolites .
Biochemical Pathways
The inhibition of 11β-HSD1 affects the glucocorticoid pathway . By preventing the conversion of active glucocorticoids to their inactive forms, the compound can potentially ameliorate disorders that may be improved by the reduction of glucocorticoid action, such as diabetes, obesity, and age-related cognitive dysfunction .
Result of Action
The molecular and cellular effects of this compound’s action involve the reduction of glucocorticoid action . This can potentially lead to improvements in conditions such as diabetes, obesity, and age-related cognitive dysfunction .
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(9-1-3-17-7-9)14-10-5-13-15(6-10)11-2-4-18-8-11/h1,3,5-7,11H,2,4,8H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWBRYIQQHNGHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.